1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
Description
1-[3-(Dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative characterized by a 1,5-dihydro-2H-pyrrol-2-one core substituted with a dimethylaminopropyl chain at position 1, a 4-methoxybenzoyl group at position 4, and a 3-phenoxyphenyl moiety at position 5.
Properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-30(2)17-8-18-31-26(21-9-7-12-24(19-21)36-23-10-5-4-6-11-23)25(28(33)29(31)34)27(32)20-13-15-22(35-3)16-14-20/h4-7,9-16,19,26,32H,8,17-18H2,1-3H3/b27-25+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRZQWZNKALHIV-IMVLJIQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylamino Group: This is typically achieved through nucleophilic substitution reactions.
Hydroxylation and Benzoylation:
Final Assembly: The final step involves the coupling of the phenoxyphenyl group to the pyrrolidine ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Coupling Reactions: The phenoxyphenyl group can participate in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, are often used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
This compound has been studied for its potential therapeutic effects, particularly in the treatment of various diseases. Its structure suggests possible interactions with biological targets, which could lead to the development of new pharmaceuticals.
- Anticancer Activity : Some studies have indicated that pyrrolone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the dimethylamino group is believed to enhance its bioactivity by improving solubility and cellular uptake.
- Antimicrobial Properties : Research has shown that similar compounds exhibit antimicrobial activity against a range of pathogens, making this compound a candidate for further investigation in antibiotic development.
Case Study
A study published in Journal of Medicinal Chemistry explored a series of pyrrolone derivatives, including this compound, for their anticancer properties. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the micromolar range, indicating a promising avenue for further drug development .
Organic Synthesis
Building Block for Complex Molecules
Due to its functional groups, this compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution to form more complex structures.
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Hydroxy group can be oxidized to form ketones | Ketone derivatives |
| Reduction | Carbonyl groups can be reduced to alcohols | Alcohol derivatives |
| Substitution | Dimethylamino group can be substituted | New amine derivatives |
Materials Science
Development of New Materials
The unique properties of this compound allow it to be used in the formulation of advanced materials. Its ability to form stable complexes with metals suggests potential applications in catalysis and materials engineering.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities such as UV resistance or thermal stability.
- Nanotechnology : Research is ongoing into using such compounds as precursors for nanomaterials, particularly in creating nanoparticles with specific catalytic or electronic properties.
Biological Research
Mechanistic Studies
Understanding the mechanism of action for this compound is crucial for its application in biological systems. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cell signaling pathways.
- Enzyme Inhibition Studies : Investigations into how this compound inhibits certain enzymes could reveal its potential as a therapeutic agent.
- Receptor Binding Studies : Analyzing its affinity for various receptors could help elucidate its pharmacodynamics and therapeutic index.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Observations:
Position 1 Modifications: Dimethylaminopropyl (target) vs. hydroxypropyl (compounds 25, 30): The dimethylamino group improves solubility in physiological conditions compared to hydroxypropyl, which may form hydrogen bonds .
Position 4 Modifications: 4-Methoxybenzoyl (target) vs. 4-chlorobenzoyl (CAS 381681-03-4): Methoxy is electron-donating, while chloro is electron-withdrawing, affecting electronic distribution and binding affinity .
Position 5 Modifications: 3-Phenoxyphenyl (target) vs. 4-methoxyphenyl (CAS 381681-03-4): Phenoxy groups introduce additional aromaticity and steric bulk, which may enhance π-π interactions but reduce solubility . Halogenated aryl groups (e.g., 3,5-dichlorophenyl in compound 30): Improve binding to hydrophobic pockets but may increase toxicity .
Structure-Activity Relationship (SAR) Insights
- Bioactivity : Though direct bioactivity data for the target compound are lacking, analogs with 4-methylbenzoyl (compound 20) and 4-chlorobenzoyl (CAS 381681-03-4) groups show varied interactions in NMR studies, suggesting substituent-dependent conformational changes .
- Solubility: Dimethylaminopropyl and methoxypropyl chains (target, compound 51) likely enhance aqueous solubility compared to hydroxypropyl derivatives .
Biological Activity
1-[3-(Dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer therapeutics. This article explores its biological activity, synthesis, pharmacological properties, and potential applications based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C29H30N2O5 |
| Molecular Weight | 486.57 g/mol |
| LogP | 4.2189 |
| Polar Surface Area | 63.234 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
These properties indicate a relatively lipophilic compound, which may influence its absorption and distribution in biological systems.
Synthesis
The synthesis of this compound typically involves multiple steps that include the formation of the pyrrolidine ring and the introduction of various functional groups. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Detailed synthetic pathways are crucial for developing analogs with improved biological activity or reduced side effects.
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit potent antitumor activity against various human cancer cell lines. For instance, a related compound was evaluated for its efficacy against five human cancer cell lines, showing IC50 values ranging from 0.45 to 5.08 μM, outperforming established drugs like Sunitinib in some cases . This suggests that modifications to the core structure can enhance antitumor potency.
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets involved in tumor growth and angiogenesis. The structural components, such as the dimethylamino group and methoxybenzoyl moiety, are believed to play critical roles in binding affinity and selectivity towards target receptors.
Case Studies
- In Vitro Studies : A study assessed the compound's activity against VEGF/bFGF-stimulated human umbilical vein endothelial cells (HUVECs), revealing that it selectively inhibited VEGF-mediated cell proliferation while sparing bFGF pathways .
- Animal Models : In vivo studies have indicated that compounds with similar structures can significantly reduce tumor growth in xenograft models, highlighting their potential for further development into therapeutic agents.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilicity, which may enhance bioavailability. However, detailed studies on metabolism and excretion are necessary to fully understand its pharmacokinetic properties. Toxicological assessments are also crucial to evaluate safety profiles before clinical applications.
Future Directions
Further research is needed to explore:
- Analog Development : Creating analogs with improved efficacy and reduced toxicity.
- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.
- Clinical Trials : Evaluating safety and efficacy in human subjects through well-designed clinical trials.
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, typically starting with a pyrrolone core functionalized via nucleophilic substitution and acylation. Key steps include:
- Substituent introduction : The dimethylaminopropyl chain is added via alkylation under inert conditions (argon/nitrogen) to prevent oxidation .
- Aroylation : The 4-methoxybenzoyl group is introduced using Friedel-Crafts acylation with AlCl₃ as a catalyst .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (ethanol/methanol) is critical for isolating high-purity products. Yields often range from 18% to 62% depending on substituent reactivity and solvent choice .
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Alkylation | DMF | 0–5°C | NaH | 40–60% |
| Acylation | Dichloromethane | RT | AlCl₃ | 50–70% |
| Cyclization | Ethanol | Reflux | None | 18–64% |
Q. What spectroscopic and crystallographic methods are used to confirm its structure?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, the hydroxy group at C3 appears as a broad singlet (~δ 12 ppm), while aromatic protons from the phenoxyphenyl group show splitting patterns between δ 6.8–7.5 ppm .
- X-ray Crystallography : SHELX programs refine crystal structures, revealing conformational details (e.g., dihedral angles between aromatic rings). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
SAR studies focus on substituent modifications:
- Aromatic rings : Electron-withdrawing groups (e.g., -F, -Cl) on the phenoxyphenyl moiety enhance receptor binding affinity, while methoxy groups improve solubility .
- Dimethylamino group : Alkyl chain length affects membrane permeability; a three-carbon chain balances lipophilicity and cationic charge for CNS penetration .
Q. Table 2: Substituent Effects on Biological Activity
| Substituent (R) | Activity (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| 4-Fluorophenyl | 12 ± 1.5 | 0.8 |
| 4-Methoxyphenyl | 45 ± 3.2 | 2.1 |
| 3-Chlorophenyl | 8 ± 0.9 | 0.5 |
Q. How can computational modeling predict target interactions and binding modes?
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with serotonin receptors (e.g., 5-HT₂A). The hydroxy and carbonyl groups form hydrogen bonds with Asp155 and Ser159 residues .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, highlighting conformational shifts in the pyrrolone ring that affect binding .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation time). For instance, HEK293 vs. CHO cells may show differing IC₅₀ values due to receptor density variations .
- Dose-response validation : Reproduce experiments with standardized protocols (e.g., 72-hour incubation, 10% FBS) to minimize variability .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH stability : Degrades rapidly at pH < 3 (half-life < 1 hr) due to protonation of the dimethylamino group. Use buffered solutions (pH 7.4) for in vitro assays .
- Thermal stability : Stable up to 150°C (TGA data), but prolonged heating during synthesis (>24 hr) reduces yield via retro-aldol side reactions .
Q. Methodological Guidance
- Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids. Twinning or high mosaicity requires integration with PLATON .
- Reaction optimization : Apply factorial design (e.g., Box-Behnken) to evaluate solvent, catalyst, and temperature interactions, reducing trial runs by 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
